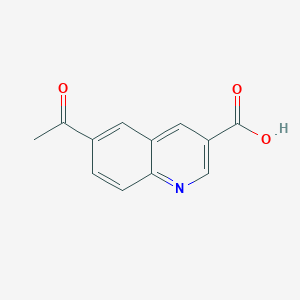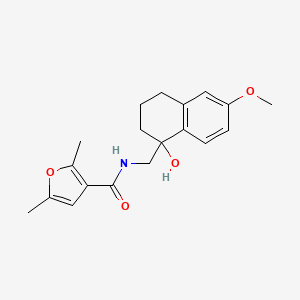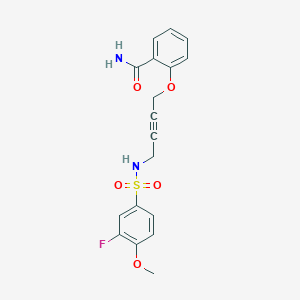
6-Acetylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetylquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 1956328-29-2 . It has a molecular weight of 215.21 and its IUPAC name is this compound . It is stored in a dry room at normal temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9NO3/c1-7(14)8-2-3-11-9(4-8)5-10(6-13-11)12(15)16/h2-6H,1H3,(H,15,16) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid compound . It is stored at room temperature in a sealed, dry environment .Scientific Research Applications
Antibacterial Applications
Research has highlighted the potential of quinoline derivatives in antibacterial applications. For instance, Koga et al. (1980) discovered that certain derivatives, like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, showed significant activity against Gram-positive and Gram-negative bacteria, indicating the potential of these compounds in the development of new antibacterial drugs (Koga et al., 1980).
Anti-Tumor Properties
The anti-tumor potential of quinoline derivatives has been a subject of interest. Gao et al. (2015) synthesized and tested a novel isoquinoline comprising two isoquinoline-3-carboxylic acids and found it to exhibit significant anti-tumor activity with low systemic toxicity, suggesting its promise as a lead for future anti-tumor drug development (Gao et al., 2015).
Free Radical Scavenging and Enzyme Inhibition
Solecka et al. (2014) synthesized derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid and tested their free-radical scavenging activity. These compounds exhibited capabilities in scavenging radicals and showed moderate inhibitory activities against certain enzymes. This positions them as potential candidates for therapeutics in oxidative-stress-related diseases (Solecka et al., 2014).
Methodological Applications in Chemistry
Shabashov & Daugulis (2010) developed a method for auxiliary-directed, palladium-catalyzed arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives, which includes quinoline derivatives. This methodological advancement could be crucial for further chemical synthesis and functionalization of quinoline-based compounds (Shabashov & Daugulis, 2010).
Safety and Hazards
The compound is associated with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion or skin contact .
Properties
IUPAC Name |
6-acetylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-7(14)8-2-3-11-9(4-8)5-10(6-13-11)12(15)16/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFFPBZAJQPAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CN=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/no-structure.png)
![1-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2466665.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2466666.png)
![ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2466667.png)
![(E)-4-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)-2-methoxyphenyl 2-methylbenzoate](/img/structure/B2466668.png)





![4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2466682.png)

![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2466685.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2466686.png)
